molecular formula C17H26ClNO3 B4411680 1-[4-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride

1-[4-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride

Cat. No.: B4411680
M. Wt: 327.8 g/mol
InChI Key: JNEJNZPAPMZACV-UHFFFAOYSA-N
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Description

1-{4-[4-(4-Morpholinyl)butoxy]phenyl}-1-propanone hydrochloride is a chemical compound with the molecular formula C17H25NO3·HCl It is characterized by the presence of a morpholine ring, a butoxy group, and a phenyl ring connected to a propanone moiety

Preparation Methods

The synthesis of 1-[4-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-butoxybenzaldehyde.

    Introduction of the morpholine ring: The 4-butoxybenzaldehyde is then reacted with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to form 4-(4-morpholinyl)butoxybenzaldehyde.

    Formation of the propanone moiety: The final step involves the reaction of 4-(4-morpholinyl)butoxybenzaldehyde with propanone in the presence of a reducing agent such as sodium borohydride to form 1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{4-[4-(4-Morpholinyl)butoxy]phenyl}-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[4-(4-Morpholinyl)butoxy]phenyl}-1-propanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs or as a pharmacological tool in drug discovery.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring and butoxy group are believed to play key roles in its binding to target proteins or enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-{4-[4-(4-Morpholinyl)butoxy]phenyl}-1-propanone hydrochloride can be compared with other similar compounds, such as:

    1-[4-(4-Morpholinyl)phenyl]-1-butanone: This compound has a similar structure but lacks the butoxy group, which may result in different chemical and biological properties.

    2-Methyl-3-(4-morpholinyl)-1-phenyl-1-propanone hydrochloride: This compound has a methyl group at the 2-position and a phenyl ring, which may influence its reactivity and applications.

The uniqueness of 1-[4-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-2-17(19)15-5-7-16(8-6-15)21-12-4-3-9-18-10-13-20-14-11-18;/h5-8H,2-4,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEJNZPAPMZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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